9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide
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Overview
Description
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative and impurity of Doxorubicin, an anthracycline antibiotic widely used as an antineoplastic agent. This compound is characterized by its molecular formula C29H26F3NO11 and a molecular weight of 621.51 g/mol . It is primarily used in research settings to study the properties and effects of Doxorubicin and its derivatives.
Preparation Methods
The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide involves multiple steps, starting from DoxorubicinThe reaction conditions often involve the use of solvents like DMSO and methanol
Chemical Reactions Analysis
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is primarily used in scientific research to:
Study the properties of Doxorubicin and its derivatives: Researchers use this compound to understand the pharmacokinetics and pharmacodynamics of Doxorubicin.
Investigate the mechanisms of action: It helps in elucidating the molecular pathways and targets involved in the antineoplastic activity of Doxorubicin.
Develop new therapeutic agents: By studying this compound, scientists aim to develop new derivatives with improved efficacy and reduced toxicity
Mechanism of Action
The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is similar to that of Doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells . The molecular targets include DNA and topoisomerase II, and the pathways involved are primarily related to DNA damage response and apoptosis.
Comparison with Similar Compounds
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is unique due to its specific structural modifications. Similar compounds include:
Doxorubicin: The parent compound, widely used as an antineoplastic agent.
Daunorubicin: Another anthracycline antibiotic with similar antineoplastic properties.
Epirubicin: A derivative of Doxorubicin with a different stereochemistry, leading to distinct pharmacological properties
These compounds share similar mechanisms of action but differ in their pharmacokinetics, toxicity profiles, and clinical applications.
Properties
CAS No. |
68168-15-0 |
---|---|
Molecular Formula |
C₂₉H₂₆F₃NO₁₁ |
Molecular Weight |
621.51 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.